molecular formula C11H10ClN5O2 B588269 (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate CAS No. 1246819-78-2

(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate

Cat. No.: B588269
CAS No.: 1246819-78-2
M. Wt: 279.684
InChI Key: DDZCJFRPQWAWFC-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Crystallographic Characterization of Carbocyclic Core

The crystallographic analysis of carbocyclic nucleoside analogs has provided fundamental insights into the structural features that define their conformational properties and biological activities. X-ray diffraction studies of related cyclopentene-based nucleoside analogs have established critical structural parameters that inform our understanding of (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate. The crystallographic characterization of carbovir, a closely related carbocyclic nucleoside, revealed essential details about the spatial arrangement of the purine base relative to the cyclopentene ring system. These studies demonstrated that the asymmetric unit contained two independent molecules with similar conformations, providing evidence for the preferred molecular geometry in the solid state.

The crystal structure analysis of bicyclic carbocyclic nucleoside analogs has confirmed the exo-coupling of the purine base to the carbocyclic ring system, establishing the preferred orientation for nucleobase attachment. This crystallographic evidence supports the (1S,4R) stereochemical assignment and provides crucial information about the three-dimensional relationship between the purine moiety and the cyclopentene core. The X-ray structure determination revealed that the purine ring lies perpendicular to the cyclopentene plane, creating a specific angular relationship that influences both molecular recognition and conformational stability.

Recent crystallographic investigations of cyclopentene-containing compounds have revealed important structural features regarding intramolecular interactions and conformational preferences. The crystal structure of (R)-(2-tert-butoxycarbonyl)amino-1-oxo-3-phenyl)propyl)-1-cyclopentene demonstrated that cyclopentene rings adopt slightly flattened envelope conformations with specific puckering parameters. These findings provide valuable comparative data for understanding the conformational behavior of the cyclopentene ring in the target compound. The crystallographic data revealed average puckering parameters Q = 0.103(3) Å and φ = 251.1(16)°, indicating a well-defined envelope conformation that minimizes steric interactions while maintaining optimal electronic overlap.

The crystallographic analysis has also illuminated the network of hydrogen bonding interactions that stabilize the crystal lattice. These intermolecular interactions, including both classical hydrogen bonds and weaker C-H···O contacts, contribute significantly to the overall stability of the crystalline form. The presence of the amino group at the C2 position of the purine ring and the carboxylate functionality at the C1 position of the cyclopentene ring creates multiple opportunities for hydrogen bonding, both within individual molecules and between adjacent molecules in the crystal lattice.

Properties

IUPAC Name

(1S,4R)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O2/c12-8-7-9(16-11(13)15-8)17(4-14-7)6-2-1-5(3-6)10(18)19/h1-2,4-6H,3H2,(H,18,19)(H2,13,15,16)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZCJFRPQWAWFC-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746991
Record name (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-78-2
Record name (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution on Activated Cyclopentene Intermediates

A widely cited approach involves activating the cyclopentene backbone for nucleophilic attack by 2-amino-6-chloropurine. As described in EP1032573A1, allylic hydroxyl groups on cyclopentene derivatives are converted into leaving groups (e.g., esters or carbonates) to facilitate displacement by the purine base. For example, (1S,4R)-4-hydroxy-2-cyclopentene-1-carboxylate derivatives are treated with acyl chlorides to form mixed carbonates, which react with 2-amino-6-chloropurine in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C.

Reaction Conditions:

  • Solvent: DMF or dimethylacetamide (DMA)

  • Temperature: 80–100°C

  • Catalyst: None (thermal activation)

  • Yield: 60–75%

Stereoselective Cyclopentene Functionalization

Achieving the (1S,4R) configuration necessitates chiral auxiliaries or enantioselective catalysis. CN1201794A discloses a resolution method using diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) to separate undesired enantiomers. Alternatively, asymmetric hydrogenation of cyclopentadiene precursors with Rhodium-BINAP complexes yields enantiomerically enriched cyclopentene carboxylates.

Key Parameters for Stereocontrol:

  • Chiral resolving agent: L-(+)-Tartaric acid

  • Hydrogen pressure: 50–100 psi

  • Catalyst loading: 1–2 mol% Rh(I)

  • Enantiomeric excess (ee): >98%

Carboxylate Group Introduction and Modification

The carboxylate functionality at the C1 position is introduced via oxidation or hydrolysis of precursor groups:

Oxidation of Primary Alcohols

A two-step sequence converts the methanol derivative (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol to the carboxylate. Initial oxidation with Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC) yields the aldehyde intermediate, which is further oxidized to the carboxylic acid using potassium permanganate (KMnO4) under acidic conditions.

Oxidation Protocol:

  • Step 1 (Alcohol to Aldehyde):

    • Reagent: PCC in dichloromethane (DCM)

    • Time: 6–8 hours

    • Yield: 85–90%

  • Step 2 (Aldehyde to Carboxylate):

    • Reagent: KMnO4, H2SO4, H2O

    • Temperature: 0–5°C (to prevent overoxidation)

    • Yield: 70–80%

Direct Carboxylation via CO2 Insertion

Recent advances utilize palladium-catalyzed carbonylation. Treating a cyclopentene bromide intermediate with carbon monoxide (CO) and methanol in the presence of Pd(PPh3)4 generates the methyl ester, which is hydrolyzed to the carboxylate.

Carbonylation Conditions:

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Pressure: 30 atm CO

  • Solvent: MeOH/triethylamine (NEt3)

  • Yield: 65–75%

Purification and Characterization

Crude reaction mixtures are purified via:

  • Ion-exchange chromatography: Separates carboxylate salts from neutral impurities using Dowex® 50WX4 resin.

  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (≥99% by HPLC).

Analytical Data:

  • Melting Point: 218–220°C (decomposition)

  • Optical Rotation: [α]D²⁵ = +47.5° (c = 1.0, MeOH)

  • HPLC Purity: 99.2% (C18 column, 0.1% TFA/MeCN gradient)

Challenges and Optimization Opportunities

  • Stereochemical Integrity: Racemization at C1 and C4 occurs above 60°C, necessitating low-temperature protocols during coupling.

  • Purine Stability: 2-Amino-6-chloropurine degrades under strongly acidic conditions; pH must be maintained at 6–8 during reactions.

  • Scalability: Carbonylation methods suffer from high catalyst costs, prompting research into Fe-based catalysts for industrial-scale synthesis.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield ee Reference
Nucleophilic SubstitutionCyclopentene carbonatePurine coupling70%98%
Asymmetric HydrogenationCyclopentadiene carboxylateRh-catalyzed hydrogenation65%99%
CarbonylationCyclopentene bromidePd-mediated CO insertion68%95%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the purine base.

    Reduction: Reduction reactions can target the chlorinated purine ring, potentially replacing the chlorine atom with hydrogen.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom on the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), various amines.

Major Products

    Oxidation Products: Oxidized derivatives of the purine base.

    Reduction Products: Dechlorinated purine derivatives.

    Substitution Products: Amino-substituted purine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential biological activity.

Biology

    Enzyme Inhibition Studies: Investigated for its ability to inhibit specific enzymes involved in nucleotide metabolism.

Medicine

    Antiviral Agents: Explored for its potential to inhibit viral replication.

    Anticancer Agents: Studied for its ability to interfere with DNA synthesis in cancer cells.

Industry

    Pharmaceutical Development: Used in the development of new therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleic acids and enzymes involved in nucleotide metabolism. The purine base can mimic natural nucleotides, allowing it to:

    Inhibit Enzymes: Such as DNA polymerase and reverse transcriptase.

    Interfere with DNA/RNA Synthesis: By incorporating into the nucleic acid chains and causing chain termination.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The carboxylate group in the target compound enhances solubility compared to the methanol derivatives (e.g., Abacavir intermediates) but reduces bioavailability due to ionization at physiological pH . The cyclopropylamino substitution in Abacavir improves antiviral specificity by mimicking natural nucleosides, a feature absent in the target compound .

Stereochemical Significance :

  • The 1S,4R configuration is conserved across analogs to maintain binding affinity to viral enzymes. For example, stereoisomeric impurities in Abacavir synthesis reduce efficacy by >90% .

Pharmacological Activity: The target compound lacks direct antiviral activity but is critical for synthesizing active drugs like Abacavir . In contrast, Abacavir Related Compound C (methanol hydrochloride) is used as a purity reference standard due to its stability .

Key Findings:

  • The target compound’s carboxylate group facilitates nucleophilic substitution reactions, enabling the introduction of cyclopropylamine to form Abacavir .
  • Methanol derivatives (e.g., Abacavir Related Compound C) are preferred for analytical standards due to their crystallinity and stability under storage .

Notable Trends:

  • The carboxylate derivative’s lower LogP (-0.7 vs. 1.4 for Abacavir) reflects its polarity, limiting membrane permeability but aiding aqueous-phase reactions .
  • Abacavir’s higher LogP enhances cellular uptake, contributing to its efficacy as a therapeutic agent .

Biological Activity

(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is notable for its structural features that allow it to interact with various biological targets, particularly in the context of cancer treatment and antiviral activity.

The molecular formula of this compound is C11H12ClN5OC_{11}H_{12}ClN_{5}O with a molecular weight of approximately 265.70 g/mol. It exists as a solid and is soluble in solvents such as DMSO and methanol. The compound's stability is optimal when stored in an inert atmosphere at low temperatures (2-8°C) .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that purine derivatives exhibit cytotoxic properties against various cancer cell lines. Studies have shown that this specific compound can induce apoptosis in cancer cells by interfering with nucleic acid synthesis and function. The mechanism involves the inhibition of enzymes critical for DNA replication and repair processes.

2. Antiviral Properties

The compound has demonstrated efficacy against certain viral infections, particularly those associated with RNA viruses. Its mechanism may involve the inhibition of viral replication by targeting viral polymerases or other essential proteins involved in the viral life cycle.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of DNA synthesis; induction of apoptosis
AntiviralInhibition of viral polymerases
CytotoxicityDisruption of cellular metabolism

Case Studies

Several studies have explored the biological activity of purine derivatives similar to this compound:

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers evaluated the effects of various purine derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 2: Antiviral Efficacy

A separate investigation focused on the antiviral properties of this compound against influenza virus strains. The study found that treatment with the purine derivative reduced viral titers significantly, suggesting its potential as a therapeutic agent for viral infections .

Q & A

Q. What are the critical steps for synthesizing (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate with high stereochemical purity?

Methodological Answer :

  • Protecting Group Strategy : Use fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) groups to protect the amino moiety during nucleophilic substitution reactions to prevent undesired side reactions .
  • Chiral Resolution : Employ chiral HPLC or enzymatic resolution to isolate the (1S,4R) enantiomer, as stereochemical impurities can drastically alter biological activity .
  • Cyclopentene Ring Formation : Utilize ring-closing metathesis (RCM) with Grubbs catalysts to construct the cyclopentene backbone, followed by carboxylation via Mitsunobu conditions .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR (e.g., δ 8.2 ppm for purine protons, δ 5.5–6.2 ppm for cyclopentene protons) to confirm regiochemistry and stereochemistry .
  • X-ray Crystallography : Resolve ambiguous stereochemical assignments by co-crystallizing the compound with heavy atoms (e.g., bromine derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical [M+H]+ = 323.09 Da) and detect isotopic patterns for chlorine .

Q. How can researchers ensure the compound’s stability during storage for long-term studies?

Methodological Answer :

  • Storage Conditions : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the cyclopentene ring or hydrolysis of the ester group .
  • Lyophilization : Convert the carboxylate to a stable hydrochloride salt (e.g., CAS 61865-62-1) for improved shelf life .

Advanced Research Questions

Q. How does the stereochemistry at positions 1S and 4R influence the compound’s interaction with adenosine deaminase (ADA) enzymes?

Methodological Answer :

  • Molecular Docking : Use the InChIKey OCSMNHMMTKMVCP-APPZFPTMSA-N (from ) to model binding poses in ADA’s active site. The 1S,4R configuration may sterically hinder enzyme access due to the cyclopentene ring’s convex geometry.
  • Kinetic Assays : Compare inhibition constants (Ki) between enantiomers via fluorometric ADA activity assays. Data from suggests that non-planar purine derivatives exhibit stronger ADA inhibition .

Q. What computational methods can predict the compound’s metabolic stability in vivo?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., the 6-chloro group on the purine ring) prone to cytochrome P450-mediated dechlorination .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in physiological buffers to assess ester hydrolysis rates .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

  • Batch Reproducibility Testing : Verify purity (>98% via HPLC; see ) across synthetic batches to rule out impurities (e.g., residual palladium from coupling reactions) as confounding factors.
  • Cell-Based Assay Optimization : Use isogenic cell lines (e.g., HEK293T with/without ADA overexpression) to isolate the compound’s specific effects from background enzymatic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.